molecular formula C11H10O B1594480 7-Methyl-1-naphthol CAS No. 6939-33-9

7-Methyl-1-naphthol

Cat. No. B1594480
CAS RN: 6939-33-9
M. Wt: 158.2 g/mol
InChI Key: NSVIJCUSYBZPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1-naphthol is an organic compound with the molecular formula C11H10O . It has a molecular weight of 158.2 . It is a solid in physical form .


Synthesis Analysis

The synthesis of 1-naphthols, which includes 7-Methyl-1-naphthol, has been studied systematically. The type and position of a substituent, such as the methyl group in 7-Methyl-1-naphthol, can influence the reactivity and properties of the compound . Guidelines for the preparation of thiol derivatives of 1-naphthol have been obtained through computations .


Molecular Structure Analysis

The molecular structure of 7-Methyl-1-naphthol has been analyzed in various studies. The type and position of a substituent can influence the reactivity and properties of the compound . Molecules with substituents in positions 4 and 8 are the least reactive . For the stability and polarizability tensor values, it is more favorable when both substituents are in the same benzene ring .


Chemical Reactions Analysis

The chemical reactions of 1-naphthols, including 7-Methyl-1-naphthol, have been studied. Some molecules could exhibit intramolecular O–H–O interactions . The greatest values of alpha, beta, and gamma are more than 5, 60, and 110 times better respectively, than in the urea molecule .


Physical And Chemical Properties Analysis

7-Methyl-1-naphthol has a density of 1.1±0.1 g/cm3 . Its boiling point is 307.4±11.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The flash point is 148.8±11.1 °C .

Scientific Research Applications

1. Multifunctional Material Systems

  • Application Summary: 1-naphthols are used in the development of efficient multifunctional material systems (MFMS). These systems are created using various composite materials due to their useful properties and good stability .
  • Methods of Application: The type and position of a substituent on the 1-naphthol molecule influence its reactivity and properties. Different electron-directing groups are used during computations to understand these influences .
  • Results: The study found that molecules with substituents in positions 4 and 8 are the least reactive. It also found that it is more favorable for stability and polarizability tensor values when both substituents are in the same benzene ring .

2. Determination of 1-naphthol in Water

  • Application Summary: A novel covalent triazine framework (CTF) material was synthesized for the determination of 1-naphthol in water .
  • Methods of Application: The CTF material, denoted as TATB, was synthesized by the solvothermal condensation of 1,3,5-tris-(4-aminophenyl)triazine (TAPT) and 2,3,6,7-tetrabromonapthalene dianhydride (TBNDA). This material was then applied to a glassy carbon electrode (GCE) for the detection of 1-naphthol .
  • Results: The TATB/GCE sensor showed excellent catalytic activity for the oxidation of 1-naphthol. The oxidation peak current was directly proportional to the 1-naphthol concentration in the range of 0.01–10.0 μM, with a detection limit of 5.0 nM .

3. Anti-Corrosion Materials

  • Application Summary: 1-naphthols are used as anti-corrosion materials. The stability of the aromatic structure coupled with the polarity given by the substituents makes 1-naphthols suitable for this application .
  • Methods of Application: The type and position of a substituent on the 1-naphthol molecule influence its reactivity and properties. Different electron-directing groups are used during computations to understand these influences .
  • Results: The study found that molecules with substituents in positions 4 and 8 are the least reactive. It is also worth noting that for the stability and polarizability tensor values, it is more favorable when both substituents are in the same benzene ring .

4. Electrooxidation of 1-Naphthol

  • Application Summary: The electrooxidation of 1-naphthol was investigated in different organic solvents by taking cyclic voltammograms .
  • Methods of Application: Studies in allyl alcohol pointed to the importance of the carbon–carbon double bond as electrode deactivation was remarkably faster compared with its saturated analog solvent .
  • Results: The use of the unsaturated solvent mesityl oxide in the electropolymerization of naphthols resulted in different findings compared with methyl isobutyl ketone .

5. 3D-Graphene-Nanostructure-Based Electrochemical Microsensor

  • Application Summary: An electrochemical microsensor for the simultaneous detection of naphthol isomers was fabricated by the in situ growth of a three-dimensional graphene network (3DGN) on screen-printed electrodes .
  • Methods of Application: The microsensor exhibited good electrochemical sensing responses to typical isomers of naphthol (1-NAP and 2-NAP). Using the differential pulse voltammetry (DPV) method, the microsensor successfully realized the electrochemical detection of 1-NAP, 2-NAP, and naphthol isomer mixtures .
  • Results: Whether detecting naphthol isomers individually or simultaneously, the microsensor exhibited a good linear relationship for 1-NAP and 2-NAP in a wide range of concentrations. For the simultaneous detection of naphthol isomers, the limit of detection (LOD) of the microsensor to 1-NAP reached 10 nM, and the LOD for 2-NAP was about 20 nM .

6. NLO Devices

  • Application Summary: 1-naphthols are used as very good materials for NLO (Nonlinear Optical) devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .
  • Methods of Application: The type and position of a substituent on the 1-naphthol molecule influence its reactivity and properties. Different electron-directing groups are used during computations to understand these influences .
  • Results: Among tested 1-naphthols, the greatest values of alpha, beta, and gamma are more than 5, 60, and 110 times better respectively, than in the urea molecule; the change of electron-withdrawing group (EWG) to electron-donating group (EDG) increases NLO effects .

Safety And Hazards

When handling 7-Methyl-1-naphthol, it is recommended to use personal protective equipment and ensure adequate ventilation . Avoid dust formation, contact with skin and eyes, and inhalation of dust, vapor, mist, or gas . If swallowed, seek immediate medical assistance .

properties

IUPAC Name

7-methylnaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVIJCUSYBZPTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80989203
Record name 7-Methylnaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80989203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1-naphthol

CAS RN

6939-33-9
Record name NSC57009
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methylnaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80989203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-1-naphthol
Reactant of Route 2
7-Methyl-1-naphthol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
7-Methyl-1-naphthol
Reactant of Route 4
7-Methyl-1-naphthol
Reactant of Route 5
7-Methyl-1-naphthol
Reactant of Route 6
7-Methyl-1-naphthol

Citations

For This Compound
43
Citations
R Teshima, K Nagamatsu, H Ikebuchi, Y Kido… - Drug Metabolism and …, 1983 - ASPET
… S-(7-Methyl-1-naphthyl)cysteine and glucuronic acid and sulfate conjugates of 7-methyl-1-naphthol were also identified as minor metabolites (18% of the total urinary radioactivity). As …
Number of citations: 18 dmd.aspetjournals.org
GD Kharlampovich, LF Goltsova… - 1968 - apps.dtic.mil
… Among other compounds 7-methyl-1-naphthol, 4-methyl-1-naphthol and 5-isopropyl-7-methyl-1-naphthol are superior in their oxidation inhibiting properties to the antioxidants which …
Number of citations: 2 apps.dtic.mil
RP Barone - 1953 - search.proquest.com
… Synthesis of 7-Methyl-1-naphthol. … of 7-methyl-1-naphthol (33 per cent) mo 108. Recrystallized with a 30 per cent acetic acid solution mo 110-111, yield 3.1 g. (32 oer cent)j reported mp …
Number of citations: 2 search.proquest.com
HJ Kang, Y Jung, JH Kwon - Chemosphere, 2019 - Elsevier
Crude oil released into the environment contains many polycyclic aromatic hydrocarbons (PAHs). Alkylated PAHs are more abundant than unsubstituted PAHs and their toxicity is also …
Number of citations: 25 www.sciencedirect.com
LF Fieser, JT Dunn - Journal of the American Chemical Society, 1936 - ACS Publications
… On steam distillation of the reaction mixture resulting from the oxidation of acetyl-7-methyl-1 -naphthol,the free hydroxyquinone crystallized almost completely from the distillate and the …
Number of citations: 53 pubs.acs.org
AJM Wenham, JS Whitehurst - Journal of the Chemical Society …, 1957 - pubs.rsc.org
IN Part I the cyclisation of p-7-methyl-,-ethyl-, and-isopropyl-l-naphthylpropionic acids to give only the products of 9eri-ring closure was reported. We now record the results obtained with …
Number of citations: 0 pubs.rsc.org
KA Griffin, CB Johnson, RK Breger… - Toxicology and applied …, 1981 - Elsevier
… Analyses of the animals’ urine detected 2-naphthoic acid and its glytine conjugate, 2-naphthuric acid, as well as 7-methyl- 1 -naphthol and 7-methyl-2naphthol. A dihydrodiol metabolite …
Number of citations: 45 www.sciencedirect.com
M Tišler - Organic Preparations and Procedures International, 1986 - Taylor & Francis
Binaphthalenes and in particular binaphthoquinones have been isolated from various plants or are produced by microorganisms.’They are generally formed from phenolic substrates by …
Number of citations: 15 www.tandfonline.com
S Liu, L He, Q Yao, X Li, L Wang, J Wang, M Sun… - Chinese Journal of …, 2023 - Elsevier
The low temperature coal tar (CT) is taken as the raw material, and the extraction and column chromatography are used for detailed and accurate characterization in this paper. The n-…
Number of citations: 1 www.sciencedirect.com
CD Chen, WB Sheng, GJ Shi… - Journal of Physical …, 2013 - Wiley Online Library
The regioselective hydroxylation of the aromatic C–H bond on a series of naphthalenes with different β‐substituent R (R = H, Me, Et, i‐Pr, OMe, COOH, Br, etc.) was studied, and the …
Number of citations: 10 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.